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Compound Name:
piperidinyl)cyclohexanol

Cat. No.: B162774

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-4-(1-piperidinyl)cyclohexanol (PPC) is a prominent metabolite of the dissociative
anesthetic phencyclidine (PCP). As a biologically active compound, PPC exists as cis and trans
stereoisomers, each exhibiting distinct pharmacological profiles. This technical guide provides
a comprehensive overview of the fundamental properties, synthesis, and biological activities of
PPC, with a focus on experimental methodologies and data interpretation for research and
drug development applications.

Chemical and Physical Properties

The basic chemical and physical properties of 4-Phenyl-4-(1-piperidinyl)cyclohexanol are
summarized below. It is important to note that experimentally determined values for some
properties are not readily available in the literature; in such cases, computed values are
provided.
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Property Value Source

Chemical Formula C17H25NO PubChem[1][2]
Molar Mass 259.4 g/mol PubChem[1][2]
IUPAC Name 4-phenyl-4-(1- PubChem[1][2]

piperidinyl)cyclohexan-1-ol

CAS Number 60756-83-4 PubChem[1][2]

PPC, 4-Phenyl-4-
piperidinocyclohexanol, 1-(1-

Synonyms PubChem[1][2]
Phenyl-4-

hydroxycyclohexyl)piperidine

XLogP3 2.5 PubChem[1][2]
Hydrogen Bond Donor Count 1 PubChem[1][2]
Hydrogen Bond Acceptor

2 PubChem[1][2]
Count
Rotatable Bond Count 2 PubChem[1][2]

Synthesis and Isomer Separation

The synthesis of 4-Phenyl-4-(1-piperidinyl)cyclohexanol can be achieved through the
hydroxylation of phencyclidine or via synthetic routes utilized for analogous hydroxylated PCP
derivatives. A plausible synthetic approach is outlined below.

Experimental Protocol: Synthesis

Objective: To synthesize 4-Phenyl-4-(1-piperidinyl)cyclohexanol from a suitable precursor.
Materials:
» 1-Phenylcyclohexene

e Piperidine
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e m-Chloroperoxybenzoic acid (m-CPBA)

¢ Dichloromethane (DCM)

e Sodium bicarbonate (NaHCO3)

o Magnesium sulfate (MgSOa)

« Silica gel for column chromatography

» Standard laboratory glassware and equipment
Procedure:

o Epoxidation: Dissolve 1-phenylcyclohexene in dichloromethane. Add m-chloroperoxybenzoic
acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature until the
starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

o Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the
organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

» Nucleophilic Opening: Concentrate the organic layer under reduced pressure to obtain the
crude epoxide. Dissolve the crude epoxide in a suitable solvent and add piperidine. Heat the
reaction mixture to facilitate the nucleophilic opening of the epoxide ring.

 Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform
an appropriate work-up. Purify the crude product by silica gel column chromatography to
yield 4-Phenyl-4-(1-piperidinyl)cyclohexanol as a mixture of cis and trans isomers.

Experimental Protocol: Isomer Separation by Thin Layer
Chromatography (TLC)

The separation of the cis and trans isomers of PPC is crucial for evaluating their individual
biological activities.[3]

Objective: To separate the cis and trans isomers of 4-Phenyl-4-(1-piperidinyl)cyclohexanol
using TLC.
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Materials:

Mixture of cis and trans PPC
Silica gel TLC plates (e.g., Silica Gel 60 F254)

Developing solvent system (e.g., a mixture of a non-polar solvent like hexane or toluene and
a polar solvent like ethyl acetate or methanol)

Visualizing agent (e.g., iodine vapor or a potassium permanganate stain)

TLC developing chamber

Procedure:

Spotting: Dissolve a small amount of the PPC isomer mixture in a suitable solvent (e.qg.,
dichloromethane or methanol). Spot the solution onto the baseline of a silica gel TLC plate.

Development: Place the TLC plate in a developing chamber containing the chosen solvent
system. Allow the solvent front to ascend the plate until it is near the top.

Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry.
Visualize the separated spots using a suitable method, such as exposure to iodine vapor or
dipping in a potassium permanganate solution. The two isomers should appear as distinct
spots with different Rf values.

Preparative TLC (Optional): For isolation of individual isomers, preparative TLC can be
performed using thicker silica gel plates and a larger amount of the mixture. After
development, the separated bands corresponding to each isomer can be scraped from the
plate and the compound extracted from the silica gel with a polar solvent.

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the structural elucidation and differentiation of

the cis and trans isomers of PPC.[3] While specific spectral data from the primary literature is

limited, the expected chemical shifts can be inferred based on the structure.
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Expected *H NMR Features:
e Aromatic Protons: Multiplets in the range of & 7.2-7.5 ppm.

o Cyclohexane Protons: A complex series of multiplets in the aliphatic region (& 1.0-2.5 ppm).
The chemical shifts and coupling constants of the proton at C1 (bearing the hydroxyl group)
will be diagnostic for the cis and trans isomers due to different spatial orientations of the
hydroxyl group.

» Piperidine Protons: Multiplets in the aliphatic region, typically between & 2.0-3.0 ppm.

» Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration
and solvent.

Expected 3C NMR Features:

Aromatic Carbons: Signals in the range of & 125-150 ppm.

Quaternary Carbon (C4): A signal around & 70-80 ppm.

Carbinol Carbon (C1): A signal around & 65-75 ppm, with the chemical shift differing between
the cis and trans isomers.

Cyclohexane and Piperidine Carbons: Signals in the aliphatic region (& 20-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
PPC.

Expected MS Features:

e Molecular lon (M*): A peak at m/z 259, corresponding to the molecular weight of the
compound.

o Fragmentation Pattern: The fragmentation of arylcyclohexylamines is complex. Common
fragmentation pathways may involve the loss of the piperidine ring, the phenyl group, or
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water from the molecular ion. The relative intensities of the fragment ions may differ between

the cis and trans isomers.

Pharmacological and Toxicological Properties

PPC, as a metabolite of PCP, exhibits significant biological activity.

Pharmacodynamics

The pharmacological effects of PPC are primarily attributed to its interaction with central

nervous system targets.

Table of Pharmacological Activities:

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Activity

Isomer(s)

Effect Reference

Locomotor Activity

trans

Dose-dependent
increase in locomotor
activity and rearing in

mice.

Ataxia

cis and trans

The trans isomer is

slightly more active

than the cis isomer in
producing ataxia in 3l
the mouse rotarod

assay.

Seizure Activity

cis and trans

Both isomers can

produce seizure

activity at doses [3]
required to produce

maximal ataxia.

Dopamine Uptake

Inhibits [3H]dopamine

uptake in rat striatal

o trans [3]
Inhibition synaptosomes to a
similar extent as PCP.
Inhibits [BH]TCP
binding to rat cortical
NMDA Receptor .
o trans membranes with [3]
Binding o
much less activity
than PCP.
Toxicology

High doses of both cis and trans isomers of PPC have been shown to cause lethality in mice,

which is associated with seizure activity.[3]

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PPC
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Based on the known mechanisms of its parent compound, phencyclidine, and the observed
biological activities of PPC, a proposed signaling pathway is illustrated below. PPC likely
modulates both glutamatergic and dopaminergic neurotransmission.

f NMDA Receptor Glutamatergic ~ |.___Contributes to -
Weak Antagonist Neurotransmission, T 77° Seizure
_yp\ Activity

Inhibitor ’/,x"
Dopamine Transporter Leads to Increased | ---~
(DAT) Synaptic
Dopamine ) [ Increased

Locomotor
Activity

4-Phenyl-4-(1-piperidinyl)cyclohexanol
(PPC)

Click to download full resolution via product page
Proposed signaling pathway of 4-Phenyl-4-(1-piperidinyl)cyclohexanol.

Experimental Workflow: Biological Evaluation

A typical workflow for the biological evaluation of PPC and its isomers is depicted below.
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Synthesis & Purification

Synthesis of PPC

.

Separation of cis/trans Isomers (TLC)

.

Structural Characterization (NMR, MS)

‘ymW/ / \ |nvm

NMDA Receptor Binding Assay Dopamine Uptake Assay Rotarod Assay (Motor Coordination) Locomotor Activity Test Seizure Threshold Test Acute Toxicity (LD50)
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Workflow for the biological evaluation of PPC isomers.

Experimental Protocols
Rotarod Assay for Motor Coordination in Mice

This protocol is adapted from standard procedures to assess the ataxic effects of PPC isomers.
Objective: To evaluate the effect of PPC isomers on motor coordination and balance in mice.
Materials:

o Rotarod apparatus

e Male ICR mice

o PPC isomers (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80)
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e Vehicle control solution
e Syringes for intraperitoneal (i.p.) injection
Procedure:

o Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the
experiment.

» Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration
(e.g., 2 minutes) for 2-3 trials to establish a baseline performance.

o Dosing: Administer the PPC isomer or vehicle control via i.p. injection.

o Testing: At predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes),
place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5
minutes).

o Data Collection: Record the latency to fall from the rod for each mouse. A trial is typically
ended if the mouse falls off or remains on the rod for the maximum duration (e.g., 300
seconds).

e Analysis: Compare the latency to fall for the PPC-treated groups with the vehicle control
group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

4-Phenyl-4-(1-piperidinyl)cyclohexanol is a pharmacologically active metabolite of
phencyclidine with distinct properties for its cis and trans isomers. This guide has provided a
foundational understanding of its basic properties, synthesis, and biological effects, along with
detailed experimental considerations. Further research is warranted to fully elucidate the
specific molecular mechanisms and signaling pathways of each isomer, which will be critical for
understanding their potential roles in the overall pharmacology and toxicology of phencyclidine
and for the development of novel therapeutics targeting related pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b162774#4-phenyl-4-1-piperidinyl-cyclohexanol-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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